N-(ADAMANTAN-1-YL)-2-PHENYLBUTANAMIDE
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Overview
Description
N-(ADAMANTAN-1-YL)-2-PHENYLBUTANAMIDE is a compound that features an adamantane moiety, a phenyl group, and a butanamide structure. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and hydrophobicity. These properties make adamantane derivatives valuable in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-2-PHENYLBUTANAMIDE typically involves the reaction of adamantane derivatives with appropriate amides. One common method involves the use of 1-adamantyl nitrate in sulfuric acid media to generate a carbocation, which then reacts with nitrogen-containing nucleophiles . Another method includes the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation have been employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-2-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the adamantane core.
Substitution: The compound can participate in substitution reactions, particularly involving the amide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents, and catalysts such as copper (II) acetate for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various N-aryl derivatives .
Scientific Research Applications
N-(ADAMANTAN-1-YL)-2-PHENYLBUTANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-2-PHENYLBUTANAMIDE involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, making it effective in targeting central nervous system (CNS) disorders . The compound may disrupt enzyme activity or interfere with viral replication, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral and anti-Parkinson properties.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-(ADAMANTAN-1-YL)-2-PHENYLBUTANAMIDE stands out due to its unique combination of an adamantane core with a phenylbutanamide structure, which imparts distinct chemical and biological properties. Its stability and hydrophobicity make it particularly valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(1-adamantyl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-2-18(17-6-4-3-5-7-17)19(22)21-20-11-14-8-15(12-20)10-16(9-14)13-20/h3-7,14-16,18H,2,8-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGMDFYPNDHZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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